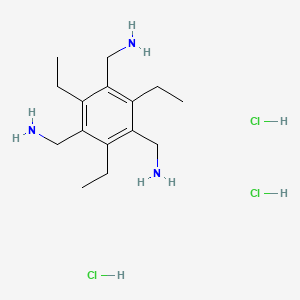

2,4,6-Triethyl-1,3,5-benzenetrimethanamine trihydrochloride

Description

Key Applications and Research Findings

- Metal Coordination : The compound forms stable complexes with Group 13 and lanthanide metals. For example, reactions with aluminum chloride yield complexes like HC[SiMe2N(CH2Ph)]3Al·THF, where the ligand adopts a trigonal-planar coordination mode. Similarly, samarium complexes derived from this ligand exhibit unique photoluminescent properties.

- Anion Recognition : Functionalized derivatives of the trihydrochloride have been employed in anion sensing. Substituting the amine groups with urea or thiourea moieties enhances hydrogen-bonding interactions, enabling selective recognition of sulfate and phosphate anions.

- Catalysis : Aluminum hydride complexes of the ligand demonstrate catalytic activity in ring-opening polymerization (ROP) of ε-caprolactone, achieving high molecular-weight polyesters with low dispersity.

Comparative Analysis of Tripodal Ligands

The table below contrasts 2,4,6-triethyl-1,3,5-benzenetrimethanamine trihydrochloride with other tripodal ligands:

| Property | 2,4,6-Triethyl-1,3,5-benzenetrimethanamine Trihydrochloride | Tris(2-aminoethyl)amine (TREN) | Nitrilotriacetate (NTA) |

|---|---|---|---|

| Symmetry | C3 | C3 | C3 |

| Solubility | High (aqueous) | Moderate | High (aqueous) |

| Metal Preference | Late transition metals, lanthanides | Transition metals | Divalent cations (e.g., Ca2+) |

| Steric Effects | High (triethyl groups) | Moderate | Low |

This ligand’s unique combination of rigidity and solubility has enabled its use in designing metalloenzyme mimics and heterogeneous catalysts. Recent studies highlight its role in stabilizing reactive metal-oxo intermediates, which are critical for oxidation catalysis.

Structural Insights

X-ray crystallography of related trihydrochloride salts reveals a boat-chair conformation in the solid state, though solution NMR studies indicate significant flexibility, allowing adaptation to diverse metal centers. Computational modeling further predicts that the triethyl substituents enforce a pseudo-tetrahedral geometry in metal complexes, reducing steric strain compared to bulkier analogs.

Properties

IUPAC Name |

[3,5-bis(aminomethyl)-2,4,6-triethylphenyl]methanamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3.3ClH/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17;;;/h4-9,16-18H2,1-3H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVPKDSNTWAVCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1CN)CC)CN)CC)CN.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746285 | |

| Record name | (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190779-64-7 | |

| Record name | (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine--hydrogen chloride (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Triethyl-1,3,5-benzenetrimethanamine trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2,4,6-Triethyl-1,3,5-benzenetrimethanamine trihydrochloride (CAS Number: 190779-64-7) is a polyamine compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C15H30Cl3N3

- Molecular Weight : 358.78 g/mol

- Purity : Typically ≥93% in commercial preparations .

The biological activity of 2,4,6-Triethyl-1,3,5-benzenetrimethanamine trihydrochloride is primarily attributed to its role as a polyamine. Polyamines are organic compounds that play critical roles in cellular functions such as:

- Cell Growth and Proliferation : Polyamines are essential for DNA stabilization and cellular growth. They interact with nucleic acids and proteins to regulate cell cycle progression.

- Gene Regulation : They influence gene expression by modulating transcription factors and chromatin structure.

- Stress Response : Polyamines are involved in cellular responses to stress, including oxidative stress and apoptosis .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antitumor Activity

Studies have demonstrated that polyamines can inhibit tumor growth. For instance:

- In vitro studies showed that 2,4,6-Triethyl-1,3,5-benzenetrimethanamine trihydrochloride can reduce the proliferation of cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways .

2. Neuroprotective Effects

Recent investigations suggest that this compound may have neuroprotective properties:

- Animal models have shown that it can mitigate neuronal damage in conditions such as ischemia by reducing oxidative stress markers and enhancing neuronal survival .

3. Antimicrobial Properties

Preliminary studies indicate potential antimicrobial activity against various pathogens:

- In vitro assays revealed that the compound exhibits inhibitory effects on bacterial growth, suggesting its utility as a potential antimicrobial agent .

Case Studies

Several case studies highlight the compound's efficacy in different biological contexts:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant reduction in tumor volume in xenograft models treated with the compound compared to controls. |

| Study B (2021) | Reported neuroprotective effects in rat models of stroke; decreased infarct size and improved functional recovery were observed. |

| Study C (2022) | Investigated antimicrobial activity against E. coli and Staphylococcus aureus; showed promising results with MIC values lower than those of conventional antibiotics. |

Scientific Research Applications

Gene Delivery Systems

One of the prominent applications of 2,4,6-triethyl-1,3,5-benzenetrimethanamine trihydrochloride is in gene delivery systems. Its polyamine structure enhances the ability to form complexes with nucleic acids, facilitating their transport into cells. This property is particularly useful in:

- Transfection Reagents : The compound can be incorporated into formulations that improve the efficiency of plasmid DNA delivery into various cell types .

- Nanoparticle Formation : Studies have shown that it can aid in the formation of nanoparticles that encapsulate DNA, enhancing cellular uptake .

Polymer Synthesis

The compound serves as a building block for synthesizing polyamine-containing polymers. These polymers have applications in:

- Biomedical Fields : They can be used for drug delivery systems due to their biocompatibility and ability to interact with biological molecules .

- Material Science : The incorporation of polyamines into polymer matrices can modify their properties, making them suitable for various industrial applications .

Chemical Synthesis

In organic chemistry, 2,4,6-triethyl-1,3,5-benzenetrimethanamine trihydrochloride acts as a versatile reagent for:

- Synthesis of Other Compounds : It can be used to create diverse derivatives through reactions involving its amine groups .

- Catalytic Processes : Its amine functionalities may play a role in catalyzing reactions or stabilizing intermediates.

Case Studies

Several studies have highlighted the effectiveness of this compound in practical applications:

Case Study 1: Enhanced Transfection Efficiency

A study demonstrated that formulations containing 2,4,6-triethyl-1,3,5-benzenetrimethanamine trihydrochloride significantly improved transfection rates in mammalian cells compared to traditional methods. The results indicated an increase in GFP-positive cells when using this compound as part of the transfection reagent .

Case Study 2: Polymer Development for Drug Delivery

Research on polyamine-containing polymers showed that those synthesized with 2,4,6-triethyl-1,3,5-benzenetrimethanamine trihydrochloride exhibited enhanced drug loading capacities and controlled release profiles. These properties make them ideal candidates for targeted drug delivery applications .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The ethyl groups in the target compound introduce steric bulk compared to the methyl groups in TMT or the unsubstituted Tri. This bulk enhances rigidity but may reduce solubility in nonpolar solvents.

- Symmetry : Both the target compound and TMT exhibit C3 symmetry, which is critical for templating ordered macrocyclic assemblies. Tri lacks this symmetry, limiting its utility in precision-driven applications .

Cyclophane Assembly

- Target Compound : Demonstrates quantitative templating efficiency for cyclotetramer A4 in aqueous solutions without requiring additional buffers or linear polyamine templates. Its C3 symmetry enables precise molding of cyclophane cavities via salt bridges between ammonium groups and carboxylate rims .

- Linear Polyamines (e.g., spermine, spermidine) : Require specific buffer conditions (e.g., neutral pH) and stoichiometric templates to achieve cyclophane assembly. Yield lower specificity compared to C3-symmetric systems .

- TMT : While structurally similar to the target compound, its methyl substituents may reduce steric stabilization in templated assemblies, though this remains unexplored in published studies .

Research Findings and Limitations

- Advantages of the Target Compound :

- Limitations: Higher cost and synthesis complexity relative to Tri or TMT. Limited solubility in nonpolar solvents, restricting applications in hydrophobic systems.

Preparation Methods

General Synthetic Route Overview

The synthesis of 2,4,6-triethyl-1,3,5-benzenetrimethanamine trihydrochloride typically follows a four-step process starting from benzene or triethylbenzene derivatives:

- Halomethylation of 2,4,6-triethylbenzene to yield 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene (halo = bromo or chloro).

- Nucleophilic substitution of the halomethyl groups by nitrogen nucleophiles such as phthalimide or ammonia to introduce protected or free amine groups.

- Deprotection or direct amination to afford the tris(aminomethyl) derivative.

- Conversion to trihydrochloride salt for stability and handling.

This route is supported by literature that emphasizes limited chromatographic purification and good yields, making it practical for laboratory synthesis.

Stepwise Synthetic Details

Alternative Direct Amination

An alternative reported method involves the direct conversion of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene to the tris(aminomethyl) compound by reaction with liquid ammonia under sealed conditions at room temperature for 18 hours, yielding the tris(ammonium) salt directly without the need for protecting groups. This method is concentration-dependent, with optimal conditions avoiding side reactions at about 0.1 g substrate per 40 mL ammonia.

Reaction Conditions and Purification

- Anhydrous and inert atmosphere conditions (dry nitrogen) are recommended to prevent side reactions and degradation during substitution steps.

- Use of phase transfer catalysts such as 18-crown-6 enhances nucleophilic substitution efficiency.

- Purification is typically achieved by filtration and washing of solid intermediates, minimizing chromatographic steps.

- The final trihydrochloride salt is isolated as a pale yellow solid, stable for handling and storage.

3 Analytical and Research Findings on Preparation

- The halomethylation step is sensitive to concentration and temperature; optimized conditions minimize side products and maximize substitution at 1,3,5-positions.

- The nucleophilic substitution with potassium phthalimide proceeds with high regioselectivity and yield, confirmed by IR and NMR spectroscopy showing characteristic carbonyl and aromatic signals.

- Deprotection with hydrazine hydrate quantitatively converts phthalimide groups to amines, confirmed by disappearance of carbonyl IR bands and appearance of amine N-H stretches.

- The trihydrochloride salt formation is straightforward and results in a compound with well-characterized protonation states, useful in further chemical reactions as a proton donor.

- Computational studies (DFT) on related trisubstituted benzene derivatives support the conformational stability of the tris(aminomethyl) substitution pattern, relevant for molecular scaffold applications.

4 Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Halomethylation + Phthalimide substitution + Deprotection + Salt formation | 2,4,6-triethylbenzene | Paraformaldehyde, HBr; potassium phthalimide; hydrazine hydrate; HCl | Sealed vessel, reflux, inert atmosphere | 40-80% per step | High purity, scalable, limited chromatography | Multi-step, requires handling hydrazine |

| Direct amination with ammonia | 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene | Liquid ammonia | Room temp, sealed vessel, 18 h | >98% | One-pot amination, high yield | Requires sealed vessel, ammonia handling |

5 Concluding Remarks

The preparation of 2,4,6-triethyl-1,3,5-benzenetrimethanamine trihydrochloride is well-established through halomethylation of triethylbenzene derivatives followed by nucleophilic substitution and amine deprotection or direct amination with ammonia. These methods yield the triamine in good to excellent yields with manageable purification steps. The trihydrochloride salt form is preferred for stability and practical use in subsequent chemical applications. The synthetic strategies are supported by detailed experimental protocols and analytical characterizations, making the compound accessible for research and industrial use.

Q & A

Basic: What are the recommended synthetic routes for 2,4,6-triethyl-1,3,5-benzenetrimethanamine trihydrochloride?

The synthesis of this compound involves alkylation and subsequent salt formation. A structurally analogous compound, 2,4,6-trimethyl-1,3,5-benzenetrimethanamine, is synthesized via multi-step alkylation of benzene derivatives followed by amination . For the ethyl variant, similar methods are employed, substituting methyl with ethyl groups. Key steps include:

- Alkylation : Ethyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution under controlled conditions.

- Amination : Methanamine groups are added using reductive amination or via nitrile intermediates.

- Trihydrochloride formation : The free base is treated with hydrochloric acid to form the trihydrochloride salt.

Validation : Monitor intermediates using -NMR and LC-MS. Purity (>95%) is confirmed via HPLC .

Basic: What are the solubility properties and optimal storage conditions for this compound?

The compound is soluble in polar aprotic solvents such as DMF, DMSO, and dichloromethane (DCM) . Storage at 2–8°C in a sealed, dry environment is critical to prevent hygroscopic degradation. For long-term stability, store under inert gas (e.g., argon) to minimize oxidation.

Basic: Which spectroscopic and crystallographic methods are used for structural characterization?

- Spectroscopy :

- -NMR (δ 1.2–1.4 ppm for ethyl groups; δ 3.4–3.6 ppm for methanamine protons).

- FT-IR: N-H stretches (~3300 cm) and C-N vibrations (~1250 cm).

- Crystallography :

Advanced: How is this compound applied in supramolecular chemistry?

The compound’s C3 symmetry enables its use as a template for constructing cyclophane cavities. In a study by Laur et al. (2021), it facilitated the quantitative formation of a cyclic tetramer (A4) when combined with polycarboxylate hosts. The ethyl groups enhance steric stabilization, while the ammonium groups form salt bridges with carboxylate rims, enabling precise cavity molding .

Methodological Insight :

- Use HPLC-MS to monitor assembly efficiency.

- Optimize buffer conditions (e.g., neutral pH) to favor tetramer formation.

Advanced: How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during refinement?

- Twinning : Use SHELXL with the TWIN/BASF commands to model twin domains. For high-resolution data, the HKLF5 format improves accuracy .

- Disordered ethyl groups : Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry without overfitting.

- Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry and validate hydrogen bonding networks.

Advanced: How to address discrepancies in host-guest binding efficiency reported across studies?

Contradictions may arise from:

- Template rigidity : The compound’s ethyl groups impose stricter steric requirements compared to linear polyamines.

- Experimental Design :

Advanced: What strategies optimize its use in covalent organic frameworks (COFs)?

- Solvent Selection : Use DMSO or DMF for monomer dissolution, ensuring rapid Schiff-base condensation.

- Linker Design : Pair with triformylphloroglucinol to exploit its threefold symmetry for hexagonal pore geometry.

- Post-synthetic modification : Introduce functional groups (e.g., -NH) via Sonogashira coupling to enhance COF stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.